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Compound of Interest

Compound Name:
4-Bromo-4'-(pentyloxy)-1,1'-

biphenyl

Cat. No.: B2360085 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the compound 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This document is intended for

researchers, scientists, and professionals in the field of drug development who are utilizing or

synthesizing this compound. The guide will delve into the predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the

structural elucidation and characterization of this molecule. While experimental spectra for this

specific compound are not widely available in public databases, this guide leverages

established spectroscopic principles and data from closely related analogues to provide a

robust and scientifically grounded predictive analysis.

Introduction to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
4-bromo-4'-(pentyloxy)-1,1'-biphenyl is a biphenyl derivative characterized by a bromine

substituent on one phenyl ring and a pentyloxy group on the other. Biphenyl derivatives are of

significant interest in medicinal chemistry and materials science due to their unique structural

and electronic properties. The presence of the bromo- and pentyloxy- functional groups imparts

specific characteristics that can influence the molecule's biological activity and physical

properties. Accurate spectroscopic characterization is paramount for confirming the identity,

purity, and structure of synthesized 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.

Molecular Structure:

Caption: Molecular structure of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen

framework.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is predicted to show distinct

signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the

pentyloxy chain. The chemical shifts are influenced by the electronic effects of the bromine and

pentyloxy substituents.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Justification

~7.50 d, J ≈ 8.5 Hz 2H Ar-H ortho to Br

The electron-

withdrawing

effect of bromine

deshields these

protons, shifting

them downfield.

Data for 4-

bromobiphenyl

shows similar

signals.[1]

~7.40 d, J ≈ 8.5 Hz 2H Ar-H meta to Br

These protons

are less affected

by the bromine

and appear

slightly upfield

compared to the

ortho protons.

~7.45 d, J ≈ 8.7 Hz 2H
Ar-H ortho to

pentyloxy

The pentyloxy

group is electron-

donating, but

these protons

are also part of

the biphenyl

system, leading

to a downfield

shift.

~6.95 d, J ≈ 8.7 Hz 2H Ar-H meta to

pentyloxy

The electron-

donating

pentyloxy group

shields these

protons, causing

a significant

upfield shift. This
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is consistent with

data for 4-

methoxybiphenyl

.[2]

~3.99 t, J ≈ 6.5 Hz 2H -O-CH₂-

The protons on

the carbon

adjacent to the

oxygen are

deshielded.

~1.80 p, J ≈ 6.7 Hz 2H -O-CH₂-CH₂-

Protons on the

second carbon of

the pentyloxy

chain.

~1.45 m 4H -CH₂-CH₂-CH₃

Overlapping

signals for the

two central

methylene

groups of the

pentyloxy chain.

~0.95 t, J ≈ 7.0 Hz 3H -CH₃

Terminal methyl

group of the

pentyloxy chain,

appearing in the

typical aliphatic

region.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The

chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Justification

~159.0 Ar-C-O

The carbon atom directly

attached to the oxygen of the

pentyloxy group is significantly

deshielded. This is a

characteristic shift for

alkoxybenzenes.

~140.0
Ar-C (quaternary, brominated

ring)

The quaternary carbon in the

brominated ring, ipso to the

other ring.

~138.0
Ar-C (quaternary, pentyloxy

ring)

The quaternary carbon in the

pentyloxy-substituted ring, ipso

to the other ring.

~132.0 Ar-CH meta to Br
Aromatic CH carbons meta to

the bromine atom.

~128.5 Ar-CH ortho to pentyloxy
Aromatic CH carbons ortho to

the pentyloxy group.

~128.0 Ar-CH ortho to Br
Aromatic CH carbons ortho to

the bromine atom.

~121.5 Ar-C-Br

The carbon atom directly

attached to the bromine is

deshielded.

~115.0 Ar-CH meta to pentyloxy

The electron-donating effect of

the pentyloxy group shields

these carbons, shifting them

upfield. This is consistent with

data for 4-methoxybiphenyl.[3]

~68.0 -O-CH₂-

The carbon atom of the

pentyloxy chain attached to the

oxygen.

~29.0 -O-CH₂-CH₂-
The second carbon of the

pentyloxy chain.
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~28.2 -CH₂-CH₂-CH₃
The third carbon of the

pentyloxy chain.

~22.5 -CH₂-CH₃
The fourth carbon of the

pentyloxy chain.

~14.0 -CH₃
The terminal methyl carbon of

the pentyloxy chain.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Bond Vibration Intensity Comments

3100-3000 C-H stretch (aromatic) Medium

Characteristic of C-H

bonds in the phenyl

rings.

2950-2850 C-H stretch (aliphatic) Strong
Due to the C-H bonds

in the pentyloxy chain.

~1600, ~1480
C=C stretch

(aromatic)
Medium-Strong

Typical for the carbon-

carbon double bonds

within the aromatic

rings.

~1250
C-O stretch (aryl

ether)
Strong

A strong absorption

characteristic of the

aryl-O-CH₂ bond.

~1040
C-O stretch (alkyl

ether)
Medium

Corresponding to the

O-CH₂-C bond in the

pentyloxy group.

~1000 C-Br stretch Medium-Strong

The position of the C-

Br stretch can vary,

but is expected in this

region. Data for 4-

bromobiphenyl shows

absorptions in this

area.[4]

850-800
C-H bend (para-

disubstituted)
Strong

Strong out-of-plane

bending vibrations

characteristic of 1,4-

disubstituted benzene

rings.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The mass spectrum of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has

two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] This results in two peaks of almost

equal intensity for the molecular ion (M⁺ and M+2).

Molecular Ion (M⁺): m/z 318 (with ⁷⁹Br) and 320 (with ⁸¹Br)

Molecular Formula: C₁₇H₁₉BrO

Calculated Molecular Weight: 319.24 g/mol

Predicted Fragmentation Pathway:

[C₁₇H₁₉BrO]⁺˙
m/z 318/320

[C₁₇H₁₉O]⁺
m/z 239- Br•

[C₁₂H₈Br]⁺
m/z 231/233

- C₅H₁₀O

[C₁₂H₉O]⁺
m/z 169

- C₅H₁₀

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.

Interpretation of Fragmentation:

Loss of a bromine radical (Br•): This is a common fragmentation for bromo-compounds,

leading to a fragment ion at m/z 239.[7]

Cleavage of the pentyloxy group: Benzylic cleavage of the ether bond can lead to the loss of

a pentyloxy radical, resulting in a fragment at m/z 231/233. Alternatively, cleavage further

down the alkyl chain can also occur.
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Loss of pentene (C₅H₁₀): A McLafferty-type rearrangement could lead to the loss of pentene,

resulting in a fragment ion corresponding to 4-bromo-4'-hydroxybiphenyl.

Experimental Protocols
Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl[8]

Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous

potassium carbonate (2.5 eq) in 2-butanone.

Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction to room temperature and dilute with dichloromethane.

Filter the mixture to remove insoluble salts.

Wash the organic phase sequentially with distilled water and saturated brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the residue by washing with cold hexane to yield 4-bromo-4'-(pentyloxy)-1,1'-
biphenyl as a solid.

Spectroscopic Analysis Workflow
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Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Synthesized Compound

Dissolve in
Deuterated Solvent (e.g., CDCl₃)

Prepare KBr Pellet
or Nujol Mull

Dissolve in
Volatile Solvent (e.g., CH₂Cl₂)

¹H & ¹³C NMR
Acquisition

IR
Acquisition

MS
Acquisition

NMR Data Processing
(FT, Phasing, Baseline Correction)

IR Spectrum
Analysis

Mass Spectrum
Analysis

Structural Elucidation
& Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 4-bromo-4'-(pentyloxy)-1,1'-
biphenyl.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. The predicted data, supported

by experimental evidence from analogous compounds, serves as a valuable resource for the

characterization and structural confirmation of this molecule. The provided protocols for

synthesis and analysis offer a practical framework for researchers working with this and related

biphenyl derivatives. It is always recommended to confirm these predictions with experimental

data upon synthesis of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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